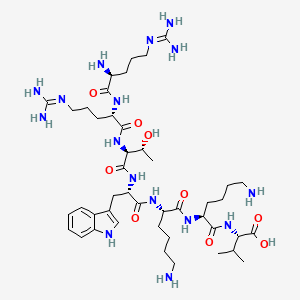![molecular formula C12H18O6 B14215374 2,2'-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol) CAS No. 566189-58-0](/img/structure/B14215374.png)
2,2'-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-1,4-bis(2-hydroxyethoxy)benzene is an organic compound known for its unique chemical structure and properties It is a derivative of benzene, featuring two methoxy groups and two hydroxyethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-1,4-bis(2-hydroxyethoxy)benzene typically involves the reaction of 2,5-dimethoxy-1,4-dihydroxybenzene with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of the dihydroxybenzene react with ethylene oxide to form the hydroxyethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-1,4-bis(2-hydroxyethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
2,5-Dimethoxy-1,4-bis(2-hydroxyethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties, such as enhanced solubility and stability.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-1,4-bis(2-hydroxyethoxy)benzene depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding and hydrophobic interactions. The hydroxyethoxy groups can form hydrogen bonds with proteins or nucleic acids, potentially affecting their function. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-hydroxyethoxy)benzene: Similar structure but lacks the methoxy groups.
2,5-Dimethoxybenzene: Lacks the hydroxyethoxy groups.
2,5-Dimethoxy-1,4-dihydroxybenzene: Contains hydroxyl groups instead of hydroxyethoxy groups.
Uniqueness
2,5-Dimethoxy-1,4-bis(2-hydroxyethoxy)benzene is unique due to the presence of both methoxy and hydroxyethoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
566189-58-0 |
|---|---|
Molecular Formula |
C12H18O6 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethoxy)-2,5-dimethoxyphenoxy]ethanol |
InChI |
InChI=1S/C12H18O6/c1-15-9-7-12(18-6-4-14)10(16-2)8-11(9)17-5-3-13/h7-8,13-14H,3-6H2,1-2H3 |
InChI Key |
LVVAOIISBVDIHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1OCCO)OC)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate](/img/structure/B14215291.png)
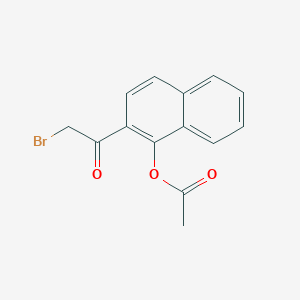

![4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14215317.png)
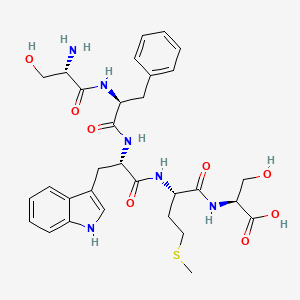
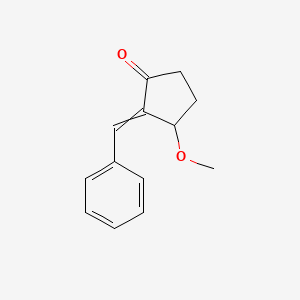
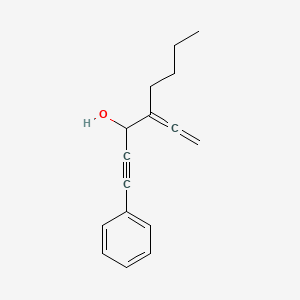
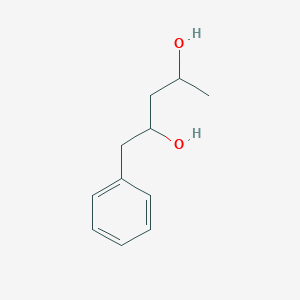
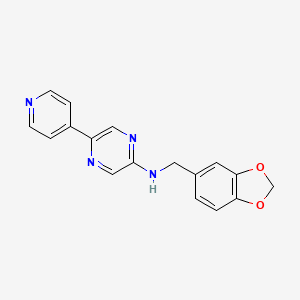
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl-](/img/structure/B14215363.png)

![Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215376.png)
![Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215378.png)
